(2S,3S)-Dibenzyl 2,3-dihydroxysuccinate
Overview
Description
- (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate is a chemical compound with the molecular formula C18H18O6 and a molecular weight of 330.3 g/mol 1.
- It is also known as (2S,3S)-Dibenzyl tartrate .
- The compound consists of a dihydroxysuccinate core with two benzyl groups attached.
Synthesis Analysis
- The synthesis of this compound involves the reaction of dibenzyl tartrate with appropriate reagents or catalysts. Unfortunately, I don’t have specific details on the synthetic route.
Molecular Structure Analysis
- The molecular structure of (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate consists of a butanedioic acid (succinate) backbone with two hydroxyl groups at positions 2 and 3.
- The benzyl groups are attached to the hydroxyl groups.
Chemical Reactions Analysis
- The compound may participate in various reactions typical of carboxylic acids and hydroxyl groups .
- For specific reactions, additional literature or experimental data would be needed.
Physical And Chemical Properties Analysis
- Density : 1.1±0.1 g/cm³
- Boiling Point : 429.6±12.0 °C at 760 mmHg
- Flash Point : 138.7±13.1 °C
- Polar Surface Area : 93 Ų
- Polarizability : 36.5±0.5 x 10⁻²⁴ cm³
- Molar Refractivity : 92.0±0.3 cm³
- Solubility : Moderately soluble in organic solvents.
Scientific Research Applications
Synthesis of HIV Protease Inhibitors
(2S,3S)-Dibenzyl 2,3-dihydroxysuccinate has been utilized in the preparation of aminoalkyl chlorohydrin hydrochlorides, which are key building blocks for hydroxyethylamine-based HIV protease inhibitors. This process involves enantiomerically pure N,N-dibenzyl-alpha-amino aldehydes reacting with (chloromethyl)lithium to yield erythro aminoalkyl epoxides. These compounds are essential in the preparation of inhibitors and demonstrate high isomeric purity and yield (Beaulieu & Wernic, 1996).
Stereoselective Synthesis of β-Hydroxyleucine
The compound is also involved in the synthesis of (2S, 3S)-β-hydroxyleucine, a process marked by diastereoselective nucleophilic addition. This strategy is applicable for synthesizing other related beta-hydroxy amino acids, demonstrating the compound's versatility in amino acid synthesis (Laïb, Chastanet, & Zhu, 1997).
Diastereospecific Bis-Alkoxycarbonylation
A significant application is observed in the diastereospecific bis-alkoxycarbonylation reaction involving (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate, leading to dibenzyl-(1S*,2S*)-2,3-dihydro-1H-indene-1,2-dicarboxylate. This synthesis starts from easily available raw materials and is pivotal in the creation of compounds with specific stereochemistry (Olivieri, Tarroni, & Carfagna, 2023).
Safety And Hazards
- Safety information would require specific toxicity studies or experimental data.
- As a general guideline, handle all chemicals with proper precautions, including protective equipment and proper ventilation.
Future Directions
- Further research could explore the compound’s potential applications in pharmaceuticals, materials science, or catalysis.
- Investigate its biological activity, potential therapeutic uses, and optimization of synthesis methods.
Please note that additional literature and experimental data would be necessary to provide more detailed information. If you have any specific questions or need further analysis, feel free to ask! 😊
properties
IUPAC Name |
dibenzyl (2S,3S)-2,3-dihydroxybutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c19-15(17(21)23-11-13-7-3-1-4-8-13)16(20)18(22)24-12-14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKIPSGLXMCAOF-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C(C(=O)OCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H]([C@@H](C(=O)OCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426597 | |
Record name | (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-Dibenzyl 2,3-dihydroxysuccinate | |
CAS RN |
4136-22-5 | |
Record name | 1,4-Bis(phenylmethyl) (2S,3S)-2,3-dihydroxybutanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4136-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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